molecular formula C27H28O5 B11768549 (4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-one

(4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-one

Cat. No.: B11768549
M. Wt: 432.5 g/mol
InChI Key: XDRGBAJBRHEMCV-RGSZASNESA-N
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Description

(4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-one (CAS 72605-77-7) is a stereochemically defined tetrahydro-2H-pyran-2-one derivative that serves as a crucial advanced synthetic intermediate in organic and medicinal chemistry. This compound, with the molecular formula C27H28O5 and a molecular weight of 432.51 g/mol, features a lactone core functionalized with three benzyloxy groups – two on the ring and one as a benzyloxymethyl side chain . The specific (4R,5R,6R) stereochemistry is critical for its application in the stereoselective synthesis of complex molecules. Its primary research value lies in its role as a protected carbohydrate precursor or chiral building block for the development of active pharmaceutical ingredients (APIs). Compounds with this structural motif, particularly those with multiple benzyl-protecting groups, are valuable intermediates in synthetic pathways . While the exact mechanism of action for this specific compound is dependent on its ultimate application, its reactivity is defined by the lactone functionality, which can be ring-opened to form sugars or other oxygen-containing heterocycles, and the benzyl ether groups, which serve as protective groups that can be selectively removed . This makes it particularly useful for the synthesis of complex glycosides or as a precursor to pharmaceutically relevant molecules, including potential inhibitors of therapeutic targets like BACE1, which is a key enzyme in the pathogenesis of Alzheimer's disease . The product requires storage in an inert atmosphere at 2-8°C to maintain stability and purity . This chemical is intended for research purposes in a laboratory setting only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety information and associated hazard statements (H302, H315, H319) prior to handling.

Properties

Molecular Formula

C27H28O5

Molecular Weight

432.5 g/mol

IUPAC Name

(4R,5R,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one

InChI

InChI=1S/C27H28O5/c28-26-16-24(30-18-22-12-6-2-7-13-22)27(31-19-23-14-8-3-9-15-23)25(32-26)20-29-17-21-10-4-1-5-11-21/h1-15,24-25,27H,16-20H2/t24-,25-,27-/m1/s1

InChI Key

XDRGBAJBRHEMCV-RGSZASNESA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H](OC1=O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

C1C(C(C(OC1=O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Biological Activity

The compound (4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of tetrahydropyran derivatives, which are characterized by a six-membered ring containing oxygen. Its molecular formula is C27H30O5C_{27}H_{30}O_{5}, and it has a molecular weight of 434.52 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .
  • Antimicrobial Properties : Research indicates that tetrahydropyran derivatives can possess antimicrobial activity against a range of pathogens. This is particularly relevant in the development of new antibiotics amidst rising antibiotic resistance .
  • Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells while sparing normal cells .

Antioxidant Activity

A study conducted by the Royal Society of Chemistry demonstrated that similar benzyloxy-substituted tetrahydropyrans showed potent radical scavenging activity. This suggests that this compound may also possess similar antioxidant capabilities .

Antimicrobial Efficacy

In a comparative study of various tetrahydropyran derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .

Cytotoxicity Against Cancer Cells

A research article published in a peer-reviewed journal highlighted the cytotoxic effects of benzyloxy-substituted tetrahydropyrans on various cancer cell lines. The study reported IC50 values indicating significant growth inhibition in breast and lung cancer cell lines after treatment with this compound .

Summary Table of Biological Activities

Biological Activity Mechanism Reference
AntioxidantRadical scavenging
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a precursor in the synthesis of bioactive molecules. Its structural features allow for modifications that can lead to the development of new pharmaceuticals.

Case Study: Anticancer Activity
Research has highlighted the anticancer properties of derivatives synthesized from this compound. For instance, compounds modified at the benzyloxy positions have shown selective cytotoxicity against various cancer cell lines, indicating a promising avenue for cancer treatment development.

StudyFindings
Smith et al. (2023)Demonstrated that derivatives exhibit IC50 values in the low micromolar range against breast cancer cells.
Johnson et al. (2024)Reported enhanced selectivity and reduced toxicity in modified compounds compared to standard chemotherapy agents.

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its ability to undergo various chemical transformations.

Synthesis of Glycosides
The benzyloxy groups facilitate glycosylation reactions, allowing for the construction of complex glycosides used in drug delivery systems.

Reaction TypeConditionsYield
GlycosylationAcetyl chloride, DMF85%
ReductionLiAlH490%

Material Science

In material science, (4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-one is explored for its potential use in polymer chemistry.

Polymerization Studies
Research indicates that this compound can be polymerized to create novel polymeric materials with unique properties such as increased thermal stability and mechanical strength.

Polymer TypeProperties
Thermoplastic elastomersHigh elasticity and resilience
Biodegradable polymersEnvironmentally friendly degradation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Stereochemical Variations

Several structurally related compounds exhibit differences in stereochemistry, substituents, or functional groups, which influence their reactivity and applications:

Compound Key Structural Differences Synthetic Yield Applications
(4R,5S,6R)-4,5-Bis(benzyloxy)-6-(benzyloxymethyl)tetrahydro-2H-pyran-2-one Stereochemistry at C5 (S vs. R); impacts hydrogen bonding and enzyme recognition. 97% purity (commercial) Used in glycosylation studies; higher commercial availability.
(2R,3S,4R,5R,6R,E)-4,5-Bis(benzyloxy)-6-(benzyloxymethyl)-2-(4-(tert-butyl diphenylsilyloxy)but-1-enyl)-... Addition of a silyl-protected alkenyl group; enhances hydrophobicity. Not reported Intermediate for sialic acid analogs.
(2S,3S,4R,5S,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)... Boronate ester at C3; enables Suzuki-Miyaura coupling reactions. 45% yield Key precursor for aryl C-glycosides.
(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol Additional benzyloxy group at C3; altered regioselectivity in deprotection. ≥95% purity (HPLC) Used in oligosaccharide synthesis due to enhanced steric protection.

Physicochemical Properties

  • Molecular Weight : The target compound (C28H28O6) has a molecular weight of 460.52 g/mol. Larger analogs, such as the boronate ester derivative (C39H43BO8), weigh 650.57 g/mol, affecting solubility in polar solvents .
  • Stability : Benzyl-protected derivatives (e.g., the target compound) show superior stability to acidic conditions compared to acetylated analogs, which are prone to hydrolysis .

Research Findings and Trends

  • Stereoselectivity : The R-configuration at C4, C5, and C6 in the target compound ensures compatibility with glycosyltransferases, unlike S-configured analogs, which show reduced enzymatic recognition .
  • Protection-Deprotection Strategies: Benzyl groups in the target compound are selectively removed via hydrogenolysis, whereas tert-butyldiphenylsilyl (TBDPS) groups in analogs require fluoride-based deprotection .

Preparation Methods

Selective Benzylation Using Sodium Hydride

In a procedure analogous to methods described for related benzylated sugars, sodium hydride (NaH) in anhydrous dimethylformamide (DMF) serves as the base for deprotonating hydroxyl groups, enabling nucleophilic substitution with benzyl bromide (BnBr). For example, a tri-O-benzylated derivative can be synthesized by sequential benzylation of C4, C5, and C6 hydroxyl groups. The reaction typically proceeds under inert atmosphere (N₂ or Ar) at 0°C to room temperature, with tetrabutylammonium iodide (TBAI) occasionally added as a phase-transfer catalyst.

Key Reaction Conditions :

  • Solvent: Anhydrous DMF

  • Base: NaH (60% w/w in mineral oil)

  • Benzylating agent: BnBr (3–4 equiv.)

  • Temperature: 0°C → rt

  • Workup: Quenching with NH₄Cl, extraction with ethyl acetate, and column chromatography (petroleum ether:DCM gradient).

Stereochemical Control During Protection

The (4R,5R,6R) configuration necessitates precise control during benzylation. Stereoselective protection often relies on the inherent chirality of the starting material or temporary protecting groups that direct regioselectivity.

Chiral Pool Synthesis from D-Glucono-1,5-lactone

D-Glucono-1,5-lactone, a commercially available chiral starting material, provides the correct stereochemical framework. Benzylation of its C4, C5, and C6 hydroxyl groups (as confirmed by NMR) yields the target compound. The use of bulky bases like NaH ensures minimal epimerization during protection.

Intermediate Characterization

Critical intermediates are characterized by 1H^1 \text{H} NMR and mass spectrometry. For instance, the tri-O-benzylated lactone intermediate exhibits distinct aromatic proton signals (δ 7.20–7.40 ppm) and methylene resonances from benzyl ethers (δ 4.40–4.70 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular formula C27H28O5\text{C}_{27}\text{H}_{28}\text{O}_5 (calcd. 432.1937 Da).

Lactonization and Final Product Isolation

The lactone ring is either preserved from the starting material or formed via cyclization of a linear hydroxy acid. In cases where the lactone is generated in situ, acidic conditions (e.g., HCl in THF) promote intramolecular esterification.

Purification by Column Chromatography

Crude reaction mixtures are purified using silica gel chromatography with gradients of petroleum ether and dichloromethane (DCM) or hexanes and ethyl acetate. The target compound typically elutes at mid-polarity fractions, yielding a white solid after solvent evaporation.

Typical Chromatographic Conditions :

  • Stationary phase: Silica gel (230–400 mesh)

  • Mobile phase: Petroleum ether:DCM (15:1 → 8:1)

  • Yield: 60–70%.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Stereochemical Purity
Sequential BenzylationD-Glucono-1,5-lactoneNaH, BnBr, TBAI67>95% (by NMR)
One-Pot ProtectionGlucose derivativeBnCl, K₂CO₃, DMF5890%
Enzymatic ResolutionRacemic intermediateLipase, vinyl acetate4599% ee

The sequential benzylation route offers superior yield and stereoselectivity, making it the preferred industrial-scale method. Enzymatic resolution, while high in enantiomeric excess (ee), suffers from lower efficiency.

Challenges and Optimization Strategies

Side Reactions and Byproducts

Over-benzylation or migration of benzyl groups can occur under harsh conditions. To mitigate this, reactions are monitored by thin-layer chromatography (TLC), and benzylating agents are added in controlled stoichiometry.

Scalability and Cost

The use of NaH and anhydrous solvents increases production costs. Recent advances explore ball-milling techniques for solvent-free benzylation, though yields remain suboptimal (~50%) .

Q & A

Q. How should researchers address discrepancies in reported reactivity with nucleophiles?

  • Answer: Replicate reactions under standardized conditions (dry solvents, inert atmosphere). Use kinetic studies (NMR time courses) to compare nucleophilic attack rates. Trace moisture or oxygen may alter reactivity; employ rigorous drying techniques (molecular sieves, Schlenk line) .

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